molecular formula C17H19NO2 B3212180 N-(3-Methoxybenzyl)-2,4-dimethylbenzamide CAS No. 1097449-03-0

N-(3-Methoxybenzyl)-2,4-dimethylbenzamide

Cat. No.: B3212180
CAS No.: 1097449-03-0
M. Wt: 269.34 g/mol
InChI Key: GTMSTOQYXCZGBT-UHFFFAOYSA-N
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Description

Historical Context in Chemical Research and Development

The historical context for N-(3-Methoxybenzyl)-2,4-dimethylbenzamide is best understood by examining the broader history of its parent chemical classes. Substituted benzamides have been a cornerstone of medicinal chemistry for decades. The amide functional group is a key feature in many biologically active molecules and pharmaceuticals.

Research into simpler related structures, such as N,N-Dimethylbenzamide, has been ongoing for over half a century, exploring their chemical reactivity and utility as synthetic intermediates. researchgate.net Patents and studies from the mid-20th century onwards describe the synthesis and application of various benzamide (B126) derivatives. google.com The development of synthetic methods, such as the reaction of acid chlorides with amines or Grignard reactions followed by formylation, has made a wide array of substituted benzamides accessible for study. google.com

The "methoxybenzyl" portion of the molecule is also significant. Compounds featuring this group have been investigated for various biological activities. Notably, research into synthetic macamides like N-(3-methoxybenzyl)oleamide has highlighted their potential neuroprotective effects, drawing a direct line between this structural motif and potential therapeutic applications. nih.govmdpi.com

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several reasons rooted in drug discovery and materials science principles. The rationale is largely predictive, based on the known properties of its structural components.

Structural Analogy to Bioactive Molecules: The molecule shares features with compounds known to have biological effects. For instance, the N-benzyl group is a common feature in medicinal chemistry, and the methoxy (B1213986) substitution can influence metabolic stability and receptor binding. Research on structurally similar macamides, which show potential as inhibitors of the fatty acid amide hydrolase (FAAH) enzyme, suggests that the N-(3-methoxybenzyl) group could be a key pharmacophore for neuroprotective activity. nih.govmdpi.com

Exploring Structure-Activity Relationships (SAR): The synthesis and study of this specific compound would be a logical step in a broader SAR study. By systematically altering the substitutions on both the benzamide and benzyl (B1604629) rings, researchers can map out the chemical features necessary for a desired biological effect. Investigating the 2,4-dimethyl substitution pattern in particular allows for probing the steric and electronic requirements of a potential binding pocket. This approach is fundamental in medicinal chemistry, as seen in studies of inhibitors for enzymes like 12-lipoxygenase. nih.gov

Novelty and Patentability: As a specific, non-obvious chemical entity, this compound and its derivatives could represent novel intellectual property. The exploration of such unique chemical spaces is a primary driver of research in both academic and industrial settings.

Current Research Landscape and Unaddressed Questions Regarding this compound

The current research landscape for this exact compound appears sparse, with no prominent studies dedicated specifically to its synthesis or biological characterization in the public domain. This suggests that it may be a novel compound or part of a proprietary chemical library that has not been disclosed. The primary unaddressed questions are therefore fundamental:

Verified Synthetic Route: What is the most efficient and scalable method for the synthesis of this compound?

Physicochemical Characterization: What are its definitive physical properties, such as melting point, solubility in various solvents, and crystalline structure?

Biological Activity Profile: Does the compound exhibit any significant biological activity? Based on its structural motifs, initial screening could focus on its potential as an FAAH inhibitor or its activity at other neurological targets.

Metabolic Stability: How is the compound metabolized in biological systems? The methoxy and dimethyl groups are likely sites of metabolic modification, which would influence its potential as a therapeutic agent.

Scope and Objectives of Focused Research on this compound

A focused research program on this compound would logically begin with the following scope and objectives:

Chemical Synthesis and Characterization:

Objective: To develop and optimize a reliable synthetic protocol. This would likely involve the acylation of 3-methoxybenzylamine (B130926) with 2,4-dimethylbenzoyl chloride.

Scope: The work would include purification of the final product and its complete characterization using modern analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy, and Elemental Analysis).

Initial Biological Screening:

Objective: To determine if the compound possesses the biological activity suggested by its structure.

Scope: Based on the rationale from related compounds, initial in vitro assays would target enzymes like FAAH or receptors within the central nervous system. nih.govmdpi.com

Physicochemical Profiling:

Objective: To establish a baseline of the compound's drug-like properties.

Scope: This would involve measuring key parameters such as solubility, lipophilicity (LogP), and permeability to understand its potential for further development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-7-8-16(13(2)9-12)17(19)18-11-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMSTOQYXCZGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for N 3 Methoxybenzyl 2,4 Dimethylbenzamide

Established Synthetic Pathways for N-(3-Methoxybenzyl)-2,4-dimethylbenzamide

The principal challenge in synthesizing this compound lies in the formation of the amide bond between 2,4-dimethylbenzoic acid and 3-methoxybenzylamine (B130926). Established methodologies generally focus on activating the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Conventional Amide Bond Formation Strategies for Substituted Benzamides

The most common and historically significant methods for amide bond formation involve the use of stoichiometric activating agents. ucl.ac.ukcatalyticamidation.info These methods are widely employed due to their reliability and broad substrate scope. A primary strategy is the conversion of the carboxylic acid, 2,4-dimethylbenzoic acid, into a more reactive acyl halide, typically an acyl chloride. This is achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,4-dimethylbenzoyl chloride is then reacted with 3-methoxybenzylamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the target amide.

Alternatively, a plethora of coupling reagents have been developed to facilitate the direct reaction between a carboxylic acid and an amine without the need to isolate an acyl halide. ucl.ac.uk Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are frequently used. nih.gov These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine. To improve reaction rates and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. nih.gov

The direct thermal condensation of a carboxylic acid and an amine is also possible but generally requires high temperatures (often exceeding 160°C) to drive off the water that is formed as a byproduct. mdpi.com This approach is typically limited to simple, robust substrates due to the harsh conditions. For the synthesis of this compound, this would involve heating a mixture of 2,4-dimethylbenzoic acid and 3-methoxybenzylamine, potentially with azeotropic removal of water using a Dean-Stark apparatus. mdpi.com

Method Activating Agent/Reagent Typical Conditions Advantages Disadvantages
Acyl HalideThionyl chloride (SOCl₂), Oxalyl chlorideInert solvent (e.g., DCM, THF), often with a base (e.g., pyridine, triethylamine)High reactivity, generally high yieldsGenerates stoichiometric waste, harsh reagents
Coupling ReagentsEDC, DCC, HATU, T3PInert solvent, often with additives (e.g., HOBt, DMAP)Milder conditions, broad scopeStoichiometric byproducts, cost of reagents
Thermal CondensationNone (heat)High temperature (>160°C), often with water removalAtom economical (only water as byproduct)Harsh conditions, limited substrate scope

This table provides a general comparison of conventional amide bond formation strategies applicable to the synthesis of N-(3-Mthoxybenzyl)-2,4-dimethylbenzamide.

Chemo- and Regioselective Synthesis Approaches

While the formation of this compound from its precursors appears straightforward, chemo- and regioselectivity can become critical considerations when more complex, polyfunctionalized substrates are involved. In the context of the specified starting materials, 2,4-dimethylbenzoic acid and 3-methoxybenzylamine, the primary concern is ensuring the selective acylation of the amine over any other potentially reactive functional groups.

The benzylamine (B48309) moiety in 3-methoxybenzylamine is the primary nucleophilic site for acylation. In the absence of other highly nucleophilic groups, chemoselectivity is generally high. However, if other nucleophilic sites were present on either reactant, protecting group strategies might be necessary.

Regioselectivity in this specific synthesis is not a major issue as the acylation occurs at the nitrogen atom of the benzylamine. However, in related reactions, such as the derivatization of a molecule containing multiple distinct amine groups, regioselective acylation would be a significant challenge. Control could be exerted by exploiting differences in the steric and electronic properties of the various amine groups. For instance, less hindered amines or more electronically activated amines would be expected to react preferentially. While not directly applicable to the title compound's synthesis from its simplest precursors, such principles are crucial in more complex synthetic routes. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

In recent years, there has been a significant push to develop more environmentally benign methods for amide synthesis, a key area of focus for green chemistry. sigmaaldrich.com This is driven by the fact that traditional methods often generate large amounts of hazardous waste. ucl.ac.uk

One of the most promising green approaches is the use of biocatalysts. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze amidation reactions under mild conditions. nih.gov The synthesis of this compound could potentially be achieved by incubating 2,4-dimethylbenzoic acid (or an ester thereof) with 3-methoxybenzylamine in the presence of immobilized CALB in a non-aqueous solvent. This method avoids the use of harsh reagents and can lead to high selectivity and easy product purification. The only byproduct is water, making it a highly atom-economical process. rsc.org

Another green strategy involves the use of reusable catalysts and safer solvents. Direct amidation catalyzed by Brønsted acidic ionic liquids has been reported as a sustainable method. acs.org These ionic liquids can serve as both the catalyst and the solvent, and can often be recovered and reused, minimizing waste. This approach could be applied to the direct condensation of 2,4-dimethylbenzoic acid and 3-methoxybenzylamine. acs.org

Novel Synthetic Approaches for this compound

Research into amide bond formation continues to yield innovative methods that offer advantages in terms of efficiency, selectivity, and sustainability. These novel approaches often rely on the development of sophisticated catalytic systems or the exploration of unconventional starting materials.

Development of Catalytic Systems for this compound Formation

The direct catalytic amidation of carboxylic acids with amines is a highly desirable transformation as it generates water as the only stoichiometric byproduct. catalyticamidation.info Various catalytic systems have been developed to facilitate this reaction under milder conditions than thermal condensation.

Boronic acid derivatives have emerged as effective catalysts for direct amidation. organic-chemistry.org These catalysts are thought to activate the carboxylic acid by forming a reactive acylboronate species. The reaction is typically carried out in a non-polar solvent with azeotropic removal of water. For the synthesis of this compound, a catalyst such as phenylboronic acid or a more specialized boronic acid could be employed to couple 2,4-dimethylbenzoic acid and 3-methoxybenzylamine at temperatures lower than those required for uncatalyzed thermal condensation.

Transition metal catalysts, particularly those based on titanium and zirconium, have also been shown to promote direct amidation. nih.gov For example, titanium(IV) alkoxides can catalyze the reaction between carboxylic acids and amines, often in refluxing non-polar solvents. nih.gov Ruthenium-based catalysts have been developed for the dehydrogenative coupling of alcohols and amines to form amides, which represents an alternative pathway if 2,4-dimethylphenylmethanol were used as a starting material instead of the corresponding carboxylic acid. sigmaaldrich.com

Catalyst Type Example Catalyst Plausible Reaction Key Features
Boron-basedPhenylboronic acid2,4-dimethylbenzoic acid + 3-methoxybenzylamineMild conditions, often requires water removal
Transition Metal (Group IV)Titanium(IV) isopropoxide2,4-dimethylbenzoic acid + 3-methoxybenzylamineCatalytic, moderate to good yields
Transition Metal (Ruthenium)Ruthenium pincer complex2,4-dimethylphenylmethanol + 3-methoxybenzylamineDehydrogenative coupling, alternative precursors

This table illustrates potential novel catalytic systems for the synthesis of N-(3-Mthoxybenzyl)-2,4-dimethylbenzamide.

Exploration of Alternative Starting Materials and Precursors

The synthesis of this compound can be approached by considering alternative starting materials for both the acid and amine components.

For the 2,4-dimethylbenzoic acid moiety:

From m-Xylene (B151644): A cost-effective and scalable route starts from m-xylene. One method involves the Friedel-Crafts acylation of m-xylene with a suitable acylating agent, followed by oxidation of the resulting ketone to the carboxylic acid. A more direct approach is the carboxylation of m-xylene using carbon dioxide in the presence of a strong acid catalyst like aluminum chloride. google.com

From 2,4-Dimethylbenzaldehyde: The aldehyde can be oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (B83412) or Jones reagent.

For the 3-methoxybenzylamine moiety:

From 3-Methoxybenzaldehyde (B106831): Reductive amination of 3-methoxybenzaldehyde with ammonia (B1221849) is a common and efficient method for preparing 3-methoxybenzylamine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

From 3-Methoxybenzonitrile: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation, for example, using Raney nickel as a catalyst. chemicalbook.com

Solid-Phase Synthesis and Combinatorial Chemistry Approaches for this compound Scaffolds

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for drug discovery and other applications. nih.govyoutube.com These methodologies are highly applicable to the synthesis of diverse this compound scaffolds.

In a typical solid-phase approach, a starting material is anchored to a solid support, such as a resin, via a linker. d-nb.info For the synthesis of a library based on the this compound core, either 2,4-dimethylbenzoic acid or 3-methoxybenzylamine could be attached to the resin. For instance, a resin functionalized with a suitable linker for anchoring a carboxylic acid would allow for the attachment of 2,4-dimethylbenzoic acid. Subsequently, the resin-bound acid can be treated with a diverse range of substituted benzylamines, including variations of 3-methoxybenzylamine, to generate a library of amides. Alternatively, a resin designed to bind amines could be used to immobilize 3-methoxybenzylamine, followed by reaction with a variety of substituted benzoic acids.

Combinatorial chemistry, particularly the split-mix synthesis method, allows for the exponential amplification of the number of compounds produced. youtube.com By dividing the resin into multiple portions, reacting each with a different building block, and then recombining them, a vast number of unique compounds can be synthesized simultaneously. youtube.com This approach is invaluable for creating libraries of this compound analogs with modifications on either the benzoyl or the benzyl (B1604629) moiety, facilitating structure-activity relationship (SAR) studies. nih.gov The final products are then cleaved from the solid support for screening. d-nb.info An efficient solid-phase synthetic method has been developed for producing tris-benzamides, which can mimic α-helices, demonstrating the utility of these techniques in creating complex molecular architectures. nih.govacs.org

Optimization of Reaction Parameters for this compound Production

The efficient and high-yield production of this compound hinges on the careful optimization of several key reaction parameters. The most common route for its synthesis involves the coupling of 2,4-dimethylbenzoic acid with 3-methoxybenzylamine, often facilitated by a coupling agent. nih.govlibretexts.org

The starting materials, 2,4-dimethylbenzoic acid and 3-methoxybenzylamine, are commercially available or can be synthesized through established methods. 2,4-Dimethylbenzoic acid can be prepared from m-xylene via carboxylation using carbon dioxide in the presence of a Lewis acid catalyst like aluminum trichloride. google.com 3-Methoxybenzylamine is a versatile primary amine used in the synthesis of various organic molecules. nbinno.comchemicalbook.com

The choice of solvent is critical in amide bond formation as it can significantly influence reaction rates, yields, and the purity of the final product. rsc.orgbiotage.com Solvents are chosen based on their ability to dissolve the reactants and reagents, their boiling points for temperature control, and their inertness to the reaction conditions.

Commonly used solvents for amidation reactions include dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org However, due to environmental and safety concerns, there is a growing interest in greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and even water. rsc.orgnsf.gov The use of reactive deep eutectic solvents (RDESs) has also been explored as a sustainable approach for amide synthesis. rsc.org

The following table illustrates the hypothetical effect of different solvents on the yield and purity of this compound, based on general principles of amide synthesis.

SolventYield (%)Purity (%)Reaction Time (h)Notes
Dichloromethane (DCM)859612Good solubility for reactants and reagents.
N,N-Dimethylformamide (DMF)90958Higher reaction rate, but can be difficult to remove.
Tetrahydrofuran (THF)829716Good solvent, but may require longer reaction times.
Ethyl Acetate (EtOAc)789824Greener alternative, may result in lower yields.
2-Methyltetrahydrofuran (2-MeTHF)809820A more sustainable alternative to DCM and THF. rsc.org
Toluene759418Allows for azeotropic removal of water if formed.

Temperature, pressure, and reaction time are interconnected parameters that must be carefully controlled to maximize the yield and purity of this compound.

Temperature: Amidation reactions are often performed at temperatures ranging from room temperature to reflux. nih.gov Increasing the temperature generally increases the reaction rate but can also lead to the formation of side products and impurities. nih.govresearchgate.net For instance, in some amidation systems, higher temperatures can favor the reaction, while in others, it may not significantly affect the final yield. rsc.orgnih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation or side reactions. acs.org

Pressure: Most amide coupling reactions are conducted at atmospheric pressure. However, in cases where a volatile reagent or byproduct is involved, pressure can be adjusted. For reactions that generate water as a byproduct, applying a vacuum can help to remove it and drive the reaction to completion, although this is more common in direct thermal amidation rather than coupling agent-mediated reactions.

Reaction Time: The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion of the starting materials. biotage.com Insufficient reaction time will result in low yield, while excessively long reaction times can lead to the formation of degradation products. researchgate.net

The following table provides a representative overview of how these parameters might be optimized for the synthesis of this compound.

Temperature (°C)PressureReaction Time (h)Yield (%)Purity (%)
25 (Room Temp)Atmospheric247098
50Atmospheric128597
80Atmospheric69295
110 (Reflux in Toluene)Atmospheric49093

After the reaction is complete, a series of isolation and purification steps are necessary to obtain this compound in high purity. The specific techniques employed depend on the physical properties of the product and the nature of the impurities present.

Work-up: The initial work-up typically involves quenching the reaction mixture, followed by an aqueous wash to remove the coupling agent byproducts and any water-soluble reagents. An acid-base extraction can be particularly effective for removing unreacted carboxylic acid or amine starting materials. biotage.com

Crystallization: If the crude product is a solid, crystallization from a suitable solvent or solvent mixture is a highly effective method for purification. This technique relies on the differences in solubility between the desired compound and the impurities at different temperatures. Solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are commonly used for the crystallization of benzamide (B126) derivatives. chemdad.com

Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography is the preferred method of purification. mdpi.com Silica gel is the most common stationary phase for normal-phase chromatography, using a solvent system such as a mixture of hexanes and ethyl acetate to elute the components based on their polarity. mdpi.com Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for analytical purity assessment and for preparative purification to achieve very high purity levels. nih.govnih.govnih.gov

Impurity profiling is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry, as impurities can affect the efficacy and safety of the final product. A thorough understanding of potential impurities in the synthesis of this compound is essential for developing effective control strategies.

Potential impurities can arise from several sources:

Starting Materials: Impurities present in the initial 2,4-dimethylbenzoic acid or 3-methoxybenzylamine can be carried through the synthesis.

Side Reactions: Incomplete reactions or side reactions during the amide coupling can generate by-products. For example, the formation of an ester if an alcohol impurity is present, or the formation of an N,N'-dicyclohexylurea (DCU) byproduct when using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Reagents: Excess reagents or by-products from the coupling agents can remain in the final product if not completely removed during work-up and purification.

Degradation Products: The desired product may degrade under the reaction or work-up conditions, especially if harsh temperatures or pH are used.

Control strategies include:

Using high-purity starting materials.

Optimizing reaction conditions (solvent, temperature, time) to minimize side reactions. researchgate.net

Implementing a robust purification protocol, potentially involving multiple techniques (e.g., extraction followed by crystallization and/or chromatography). biotage.commdpi.com

Utilizing analytical techniques such as HPLC and mass spectrometry (MS) to identify and quantify impurities. nih.govnih.govmdpi.com

The following table lists potential impurities in the synthesis of this compound and strategies for their control.

Potential ImpuritySourceControl Strategy
2,4-Dimethylbenzoic acidUnreacted starting materialOptimize reaction stoichiometry; remove by basic wash during work-up.
3-MethoxybenzylamineUnreacted starting materialOptimize reaction stoichiometry; remove by acidic wash during work-up.
N,N'-Dicyclohexylurea (DCU)By-product of DCC coupling agentFilter off the insoluble DCU; use alternative coupling agents like EDC.
Over-acylated productsSide reaction with impurities in starting materialsUse high-purity starting materials; purify by chromatography.
Degradation productsHarsh reaction or work-up conditionsUse mild reaction conditions; control temperature and pH.

Structural Characterization and Elucidation of N 3 Methoxybenzyl 2,4 Dimethylbenzamide

Advanced Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(3-Methoxybenzyl)-2,4-dimethylbenzamide (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the 2,4-dimethylbenzoyl and the 3-methoxybenzyl moieties, as well as signals for the benzylic methylene (B1212753) protons, the methoxy (B1213986) group protons, and the two methyl group protons. The integration of these signals would confirm the number of protons in each unique chemical environment.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for each unique carbon atom in the molecule. This includes the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the two methyl carbons. The chemical shifts of these carbons are indicative of their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H~8.0-8.5N/A
Benzyl (B1604629) CH₂~4.5~45
Methoxy OCH₃~3.8~55
Aromatic C-H (2,4-dimethylbenzoyl)~7.0-7.5~125-140
Aromatic C-H (3-methoxybenzyl)~6.8-7.3~112-160
Methyl CH₃ (at C2)~2.4~21
Methyl CH₃ (at C4)~2.3~19
Carbonyl C=ON/A~168

Note: These are predicted values based on analogous structures and require experimental verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The key functional groups in this compound would give rise to characteristic absorption or scattering bands.

IR Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp band around 3300 cm⁻¹. C-H stretching vibrations from the aromatic rings and the methyl/methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic ring stretching vibrations are expected to be strong in the Raman spectrum, appearing in the 1580-1610 cm⁻¹ and 1400-1500 cm⁻¹ regions.

Interactive Data Table: Expected Key Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
AmideN-H Stretch~3300Weak
AmideC=O Stretch~1650Moderate
AromaticC-H Stretch~3050Strong
AromaticC=C Stretch~1600, ~1500Strong
MethoxyC-O Stretch~1250, ~1040Moderate
AlkylC-H Stretch~2850-2960Strong

Note: These are expected frequency ranges and can vary based on the specific molecular environment and sample phase.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For this compound, with a chemical formula of C₁₇H₁₉NO₂, the expected exact mass would be calculated. The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated mass with a high degree of accuracy (typically within a few parts per million) would provide strong evidence for the proposed molecular formula. Fragmentation patterns observed in the mass spectrum would further support the structure by showing the loss of specific moieties, such as the benzyl or benzoyl groups.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. This compound contains two aromatic rings, which are the primary chromophores. The electronic transitions associated with these aromatic systems, specifically the π → π* transitions, are expected to result in absorption bands in the ultraviolet region of the spectrum, likely between 200 and 300 nm. The exact position and intensity of these absorption maxima would be influenced by the substitution pattern on the aromatic rings.

X-ray Crystallography and Solid-State Structure of this compound

While spectroscopic methods provide valuable information about molecular structure and connectivity, single-crystal X-ray diffraction offers the most definitive three-dimensional structural elucidation.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in organic molecules, particularly in those with conformational flexibility and hydrogen bonding capabilities, such as N-substituted benzamides. The study of polymorphism is crucial as different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

For this compound, the potential for polymorphism arises from several structural features:

Rotatable Bonds: The molecule possesses several single bonds around which rotation can occur. These include the bond between the benzyl group and the nitrogen atom, the amide C-N bond (which has a partial double bond character), and the bonds connecting the aromatic rings to the amide and methoxy groups. Different rotational isomers (conformers) may pack differently in the crystal lattice, leading to various polymorphic forms.

The crystallization of this compound from different solvents or under varying conditions (e.g., temperature, pressure, rate of cooling) could potentially yield different polymorphs. For instance, solvents with different polarities can influence which molecular conformation is favored in solution and subsequently in the crystal nucleus.

A hypothetical study on the crystallization of this compound might yield different crystalline forms, which could be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Hypothetical Polymorph Data

PolymorphCrystal SystemSpace GroupMelting Point (°C)
Form IMonoclinicP2₁/c125-127
Form IIOrthorhombicP2₁2₁2₁130-132

This table is illustrative and based on typical data for benzamide (B126) derivatives; it does not represent experimentally verified data for this compound.

Supramolecular Interactions in the Solid State (e.g., Hydrogen Bonding Networks)

The supramolecular assembly of this compound in the solid state is expected to be dominated by a network of intermolecular hydrogen bonds. The secondary amide group (-CONH-) is a classic motif for forming robust hydrogen-bonded chains or dimers.

In a likely scenario, the N-H group of one molecule would form a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is typically strong and directional, often leading to the formation of one-dimensional chains or tapes. The geometry of this hydrogen bond can be characterized by the N-H···O distance and the N-H-O angle.

π-π Stacking: The two aromatic rings (the 2,4-dimethylphenyl and the 3-methoxyphenyl) can engage in π-π stacking interactions. These can be either face-to-face or offset, depending on the steric and electronic influences of the substituents.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving the aromatic and methyl C-H groups as donors and the carbonyl oxygen or the aromatic rings as acceptors, can also play a significant role in the crystal packing.

The interplay of these various interactions dictates the final three-dimensional arrangement of the molecules in the crystal.

Illustrative Hydrogen Bond Geometry

Interaction TypeDonor-AcceptorD-H···A Distance (Å)D-H···A Angle (°)
N-H···ON-H···O=C~1.9 - 2.2~160 - 175
C-H···OC(aromatic)-H···O=C~2.4 - 2.8~130 - 160
C-H···πC(methyl)-H···π(ring)~2.6 - 3.0~120 - 150

This table presents typical ranges for such interactions and is for illustrative purposes only.

Conformational Analysis and Stereochemical Considerations of this compound

Key torsional angles that determine the molecular conformation include:

Amide Bond (C-N) Torsion: While rotation around the amide C-N bond is restricted due to its partial double bond character, both cis and trans conformations are theoretically possible. However, for secondary amides, the trans conformation is overwhelmingly favored energetically and is the most likely conformation to be observed.

N-C(benzyl) Torsion: Rotation around the bond connecting the amide nitrogen to the benzylic carbon determines the orientation of the 3-methoxybenzyl group relative to the amide plane.

C(carbonyl)-C(aryl) Torsion: Rotation around the bond connecting the carbonyl carbon to the 2,4-dimethylphenyl ring influences the relative orientation of this ring and the amide group. The presence of the ortho-methyl group likely introduces steric hindrance that favors a non-planar arrangement.

C(aryl)-O(methoxy) Torsion: Rotation of the methoxy group on the benzyl ring is also possible.

Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to explore the potential energy surface of the molecule and identify the most stable low-energy conformers. These calculations would likely reveal several stable conformations with small energy differences, which could rationalize the potential for polymorphism.

From a stereochemical perspective, this compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry in certain conformations.

Computational and Theoretical Investigations of N 3 Methoxybenzyl 2,4 Dimethylbenzamide

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding a wealth of information about its stability, electronic properties, and potential for interaction.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. In a typical study of N-(3-Methoxybenzyl)-2,4-dimethylbenzamide, DFT calculations would be employed to determine the molecule's optimized geometric structure, corresponding to the lowest energy arrangement of its atoms.

Functionals such as B3LYP or PBE, combined with a suitable basis set like 6-311G(d,p), are commonly used for such organic molecules. nih.govnih.gov These calculations would yield key energetic data, including the total energy, heat of formation, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy). This information is critical for assessing the molecule's thermodynamic stability. Furthermore, DFT is used to generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. nih.govnih.gov The MEP map identifies nucleophilic (electron-rich) and electrophilic (electron-poor) regions, offering predictions about how the molecule might interact with other chemical species.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher-accuracy benchmark results for the geometry and energetics of this compound. These high-level calculations are often used to validate the results obtained from more cost-effective DFT methods and to ensure the reliability of the predicted properties.

The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, as illustrated in the hypothetical table below.

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Softness (S) 1 / (2η)The reciprocal of hardness, indicating high polarizability.
A table illustrating the global reactivity parameters that would be derived from HOMO and LUMO energies for this compound.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the bonding and electronic interactions within this compound. This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov A key output of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions reveal the extent of electron delocalization (hyperconjugation) from filled (donor) NBOs to empty (acceptor) NBOs, and the stabilization energy (E(2)) associated with each interaction. For instance, interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds would be quantified.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O)σ(C-C)Hypothetical Value
LP (N)σ(C=O)Hypothetical Value
σ (C-H)σ*(C-C)Hypothetical Value
An example table showing the type of data generated from an NBO analysis, quantifying intramolecular stabilization energies.

Quantum chemical calculations are highly effective at predicting spectroscopic properties.

Vibrational Frequencies : DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be compared directly with experimental infrared (IR) and Raman spectra. This comparison is invaluable for assigning specific peaks in the experimental spectra to particular vibrational motions (e.g., C=O stretch, N-H bend, C-H stretch) and for confirming the calculated minimum-energy structure. researchgate.net

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)
C=O StretchHypothetical ValueHypothetical Value
N-H BendHypothetical ValueHypothetical Value
Aromatic C-H StretchHypothetical ValueHypothetical Value
Methoxy (B1213986) C-O StretchHypothetical ValueHypothetical Value
A sample table comparing hypothetical experimental and calculated vibrational frequencies for key functional groups in this compound.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. google.com Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and then correlated with experimental data. This process aids in the definitive assignment of NMR signals and validates the computed molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its surroundings.

An MD simulation of this compound would explore its conformational landscape. The molecule possesses several rotatable bonds, including the amide C-N bond and the bonds connecting the benzyl (B1604629) and benzamide (B126) moieties. A simulation would track the torsional angles of these bonds over time, revealing the most stable conformations and the energy barriers between them.

Such simulations could be run in a vacuum to study the molecule's intrinsic flexibility or in the presence of a solvent (like water or dimethyl sulfoxide) to understand how intermolecular interactions influence its shape and dynamics. The results would provide a detailed picture of the molecule's flexibility, showing which parts are rigid and which are more mobile. This information is critical for understanding how the molecule might adopt different shapes to interact with biological targets or other molecules.

Solvent Effects and Solvation Dynamics Studies

The polarity of the solvent is a critical factor that can influence the conformational stability, electronic properties, and reactivity of molecules like this compound. Computational studies on substituted amides and other organic molecules consistently demonstrate that solvent effects can alter molecular geometries and electronic structures. sciencepg.comresearchgate.net

For instance, studies on similar aromatic compounds have shown that properties such as the electronic absorption wavelength can exhibit a shift (either blue or red) depending on the solvent environment and the nature of the electronic transitions. sciencepg.comresearchgate.net It is plausible that the intramolecular hydrogen bonding capabilities, if any, within this compound could also be influenced by the solvent, with polar protic solvents potentially competing for hydrogen bond formation. mdpi.com

Table 1: Illustrative Solvent Effects on Calculated Properties of a Benzamide Analogue

SolventDielectric ConstantDipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase1.03.55.2
Dichloromethane (B109758)8.94.15.0
Acetonitrile (B52724)37.54.84.9
Note: This table is illustrative and based on general trends observed for similar aromatic amides in computational studies. Actual values for this compound would require specific calculations.

Reactivity Descriptors and Reaction Pathways

Fukui Function: The Fukui function is a key concept in Density Functional Theory (DFT) that helps in predicting the local reactivity of different sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point when an electron is added or removed from the system. For this compound, Fukui function analysis would identify the atoms most susceptible to nucleophilic, electrophilic, and radical attack.

It is expected that the carbonyl oxygen of the amide group would be a primary site for electrophilic attack, characterized by a high value of the Fukui function f(r)⁻. Conversely, the nitrogen atom and potentially certain carbon atoms on the aromatic rings could be sites for nucleophilic attack, indicated by a high f(r)⁺ value. researchgate.net

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. nih.gov In the case of this compound, the MEP would likely show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The area around the amide hydrogen (if present in a secondary amide analogue) would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. The methoxy group's oxygen would also contribute to the negative potential region. These maps are invaluable for understanding intermolecular interactions and predicting sites of reaction.

Transition state analysis is a computational tool used to elucidate reaction mechanisms by identifying the highest energy point along a reaction coordinate. For reactions involving this compound, such as amide bond formation or cleavage, transition state calculations could provide critical insights.

For example, in a hypothetical hydrolysis reaction, computational modeling could map out the energy profile for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. This would involve locating the transition state structure, which would likely feature a tetrahedral intermediate. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility. researchgate.net Similarly, for synthetic routes, such as the amidation of a carboxylic acid with an amine, transition state analysis can help in understanding the mechanism and the role of catalysts. researchgate.net Studies on the cyclization of related N-propargyl benzamides have shown that the rate-determining step can be influenced by the solvent, a finding that could be relevant for potential intramolecular reactions of derivatives of the title compound. acs.org

Structure-Energy Relationship Studies of this compound

Structure-energy relationship studies, often part of a broader structure-activity relationship (SAR) analysis, aim to correlate the three-dimensional structure of a molecule with its energetic properties and, by extension, its biological activity or chemical reactivity. nih.govnih.gov For this compound, computational methods like DFT can be used to determine the most stable conformation (the global minimum on the potential energy surface) and the energy barriers between different conformers. bohrium.comresearchgate.net

By systematically modifying the structure of this compound (e.g., changing substituent positions or types) and calculating the corresponding energies, a quantitative structure-energy relationship could be established. This would provide valuable information for designing new derivatives with specific desired properties.

Mechanistic Studies and Molecular Interactions Involving N 3 Methoxybenzyl 2,4 Dimethylbenzamide

Reaction Mechanism Elucidation for N-(3-Methoxybenzyl)-2,4-dimethylbenzamide Synthesis and Derivatization

The synthesis of a secondary amide like this compound typically involves the formation of an amide bond between a carboxylic acid derivative and a primary amine. In this case, the precursors would be 2,4-dimethylbenzoic acid (or its activated form, such as an acyl chloride) and 3-methoxybenzylamine (B130926).

Kinetic studies are crucial for understanding reaction rates, and while specific data for this compound is absent, the kinetics of amide formation are well-documented for other systems. The direct reaction between a carboxylic acid and an amine is generally slow and requires significant energy input or catalysis because the amine's basicity and the carboxylic acid's acidity lead to a stable, unreactive carboxylate-ammonium salt.

Kinetic analyses of amide bond formation often reveal complex dependencies on factors like pH, temperature, and the medium. For instance, studies using deep eutectic solvents have shown an enhancement in the rate of ester-amide exchange reactions by lowering the activation entropies, which synergistically leads to higher yields of amide-linked products. rsc.org In other environments, such as monolayer films at an air-water interface, amide formation can be significantly accelerated, achieving an effective molarity of approximately 500 M compared to bimolecular reactions in solution. nih.gov The activation energy for such reactions has been measured and found to be significantly lower at interfaces (e.g., 2.1 kcal/mol) compared to in solution (e.g., 9.9 kcal/mol). nih.gov

The degradation or transformation of benzamides can also be studied kinetically. While data on the target molecule is unavailable, studies on related compounds show that degradation often follows pseudo-first-order kinetics, with pathways involving oxidation and bond cleavage. researchgate.net

Table 1: Example of Kinetic Parameters for Amide Bond Formation (in a Monolayer Film) Note: This data is for the reaction of a hexadecyl thioester of N-acetyl glycine (B1666218) and a hexadecyl amide of glycine, serving as an illustrative example of kinetic analysis.

ParameterValueConditionsSource
Reaction OrderFirst-OrderMonolayer at air-water interface nih.gov
Activation Energy (Ea)2.1 +/- 0.2 kcal/molMonolayer Reaction nih.gov
Activation Energy (Ea)9.9 +/- 1.0 kcal/molChloroform Solution nih.gov
Effective Molarity~500 MMonolayer vs. Chloroform nih.gov

The mechanism of amide bond formation from a carboxylic acid derivative and an amine is widely accepted to proceed through a tetrahedral intermediate . researchgate.net In the synthesis of this compound from an activated form of 2,4-dimethylbenzoic acid (like 2,4-dimethylbenzoyl chloride), the reaction would initiate with the nucleophilic attack of the nitrogen atom of 3-methoxybenzylamine on the electrophilic carbonyl carbon of the benzoyl chloride.

This attack results in the formation of a transient, high-energy tetrahedral intermediate. This intermediate is unstable and collapses by expelling the most stable leaving group—in this case, the chloride ion—while reforming the carbonyl double bond. A final deprotonation step, typically by another amine molecule or a weak base, yields the stable secondary amide product. Studies on the hydrolysis of amides, which is the reverse reaction, also confirm the role of a tetrahedral intermediate. researchgate.netacs.org

In other specialized benzamide (B126) syntheses, such as the Friedel-Crafts carboxamidation of arenes with cyanoguanidine in a superacid, different intermediates like a diprotonated superelectrophile and a protonated benzonitrile (B105546) have been proposed based on theoretical calculations. nih.gov

There is no evidence in the literature to suggest that this compound itself functions as a catalyst or a ligand in chemical reactions. Its utility lies in its properties as a distinct chemical compound.

However, its synthesis invariably relies on catalytic methods to facilitate the amide bond formation under milder conditions. Common catalytic strategies include:

Acid Catalysis : Brønsted or Lewis acids can be used to activate the carboxylic acid. For example, boric acid has been used as a simple catalyst for the synthesis of benzamide from benzoic acid and urea. youtube.com

Coupling Reagents : A vast array of dehydrative coupling reagents is used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. This creates a highly reactive acyl-substituted intermediate that is readily attacked by the amine. Examples include carbodiimides (e.g., DCC, EDC) and triazine-based reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). researchgate.net

Metal Catalysis : Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds, particularly in the synthesis of complex heterocyclic structures containing amide moieties. mdpi.com

The synthesis of this compound would likely employ one of these standard catalytic approaches to ensure an efficient and high-yielding reaction.

Table 2: Examples of Catalytic Systems for Benzamide Synthesis

Catalyst / ReagentReactantsReaction TypeSource
Boric AcidBenzoic acid, UreaAcid-catalyzed condensation youtube.com
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)Carboxylic acid, AmineDehydrative condensation via activated ester researchgate.net
I₂ / TBHPBenzylaminesOxidative amidation researchgate.net
Pd₂(dba)₃ / P(o-tolyl)₃Secondary amide, Aryl halideIntramolecular N-aryl amidation mdpi.com

Intermolecular Interactions of this compound

The solid-state architecture and physical properties of a molecule are governed by its intermolecular interactions. For this compound, the key interactions would be hydrogen bonding, π-π stacking, and van der Waals forces.

As a secondary amide, this compound possesses a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen, C=O, and the methoxy (B1213986) oxygen, -OCH₃). The carbonyl oxygen is a significantly stronger acceptor than the methoxy oxygen.

In the solid state, it is highly probable that the N-H group of one molecule would form a strong intermolecular hydrogen bond with the carbonyl oxygen of a neighboring molecule. This N−H···O=C interaction is a classic and robust synthon in crystal engineering, often leading to the formation of one-dimensional chains or dimeric rings. mdpi.comnih.gov For example, crystal structures of zinc chloride complexes with various benzamides reveal extensive networks built upon N−H···O and N−H···Cl hydrogen bonds. nih.gov

In some substituted benzamides, intramolecular hydrogen bonds can also occur. A study of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide revealed an intramolecular N−H···O bond between the amide proton and an adjacent methoxy group. nih.gov Given the structure of this compound, intramolecular hydrogen bonding is less likely, and intermolecular chain or dimer formation is expected to dominate the crystal packing.

Table 3: Typical Hydrogen Bond Interactions in Benzamide-Related Structures

DonorAcceptorTypeTypical Distance (D···A)Source
N-HO=CIntermolecular~2.9 - 3.1 Å nih.gov
N-HO (methoxy)Intramolecular~2.7 Å nih.gov
C-HO=CIntermolecular~3.2 - 3.4 Å nih.gov

The molecule contains two aromatic rings—a 2,4-dimethylphenyl group and a 3-methoxyphenyl (B12655295) group—which are capable of engaging in π-π stacking interactions. Both rings are rendered electron-rich (π-basic) by their electron-donating substituents (methyl and methoxy groups).

The interaction between two π-basic rings is often repulsive if they are arranged in a direct face-to-face (sandwich) geometry. wikipedia.org Therefore, any π-π stacking in the crystal structure of this compound would likely adopt a parallel-displaced or T-shaped conformation to minimize electrostatic repulsion and maximize favorable dispersion forces and electrostatic interactions between the π-electron cloud of one ring and the sigma-framework of the other. libretexts.org

Table 4: Example of π-π Stacking Parameters in a Substituted Benzamide Note: Data from 2,3-dimethoxy-N-(4-nitrophenyl)benzamide.

Interaction TypeCentroid-to-Centroid DistanceDihedral Angle Between RingsSource
π–π stacking3.6491 (10) Å4.89 (8)° nih.gov

Hydrophobic and Electrostatic Interactions

The molecular structure of This compound , featuring aromatic rings and polar functional groups, suggests that its interactions with protein targets are likely governed by a combination of hydrophobic and electrostatic forces.

The 2,4-dimethylphenyl and 3-methoxybenzyl moieties contribute significantly to the molecule's hydrophobic character. Hydrophobic interactions are a primary driving force for the binding of nonpolar molecules in aqueous environments, leading to the association of nonpolar surfaces to minimize their disruptive effect on the hydrogen-bonding network of water. mdpi.comnih.govmdpi.com In the context of protein-ligand binding, the hydrophobic core of the compound would favorably interact with nonpolar amino acid residues within a receptor's binding pocket, such as leucine, isoleucine, valine, and phenylalanine. nih.gov

The methoxy group (-OCH3) and the amide linkage (-C(=O)NH-) introduce polar characteristics, making electrostatic interactions also crucial for binding. The oxygen and nitrogen atoms in these groups can act as hydrogen bond acceptors, while the amide hydrogen can act as a hydrogen bond donor. These interactions with polar amino acid residues like serine, threonine, asparagine, and glutamine within a binding site can significantly contribute to the affinity and specificity of the ligand. mdpi.comnih.gov Computational studies on related benzamide derivatives have shown that hydrogen bonds and π-π stacking interactions are key to their binding mechanisms. mdpi.com The electrostatic potential surface of analogous macamides, which also contain an N-benzyl group and an amide bond, reveals an electrophilic region around the nitrogen and a high electron density on the oxygen of the carbonyl group, indicating potential sites for electrostatic interactions. mdpi.com

Ligand-Receptor Interaction Mechanisms at a Molecular Level

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing how ligands like This compound interact with their receptors at an atomic level. mdpi.com

Molecular Docking and Binding Pose Prediction

Molecular docking simulations predict the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor. This technique places the ligand into the binding site of a target protein and calculates a score based on the predicted binding energy. mdpi.comwalshmedicalmedia.com

For benzamide derivatives, docking studies have been instrumental in understanding their structure-activity relationships (SAR). For instance, in studies of aryl benzamide derivatives as negative allosteric modulators (NAMs) of the mGluR5 receptor, docking revealed that these molecules can adopt "linear" and "arc" conformations within the binding site. mdpi.com The specific binding pose is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts. mdpi.com Similarly, docking studies of N-benzylbenzamide derivatives as tubulin polymerization inhibitors showed that they bind to the colchicine (B1669291) binding site, and their specific orientation dictates their potent activity. nih.govresearchgate.net

Given its structure, it is plausible that This compound would dock into a binding pocket where the dimethylphenyl and methoxybenzyl groups occupy hydrophobic subpockets, while the amide linker forms key hydrogen bonds with the protein backbone or side chains.

Table 1: Predicted Interaction Data for Benzamide Analogues from Docking Studies

Compound/Analogue ClassTarget ProteinKey Interacting Residues (Predicted)Type of InteractionReference
Aryl Benzamide DerivativesmGluR5Pro655, Tyr659, Trp945Hydrophobic, H-bond, π–π stacking mdpi.com
N-benzylbenzamide DerivativesTubulin (Colchicine site)Cys241, Leu248, Ala316Hydrophobic, H-bond nih.gov
Benzamide Appended PyrazolonesTarget Protein 6LU7ARG188Hydrogen bond, Electrostatic walshmedicalmedia.com
Benzamide DerivativesTopoisomerase IIαARG487, DC8, DT9H-bond, Pi-interactions dergipark.org.tr

This table presents data from studies on analogues, as direct docking data for this compound is not available.

Binding Affinity and Specificity from Computational Models

Computational models can estimate the binding free energy (ΔG) of a ligand to its receptor, which is a measure of binding affinity. Lower binding energy values typically indicate a more stable and higher-affinity interaction. These models often use scoring functions that account for various energetic contributions, including electrostatic and van der Waals interactions.

Studies on substituted benzamides have successfully used computational approaches to predict binding affinities that correlate well with experimental data. researchgate.netsioc-journal.cn For example, 3D-QSAR (Quantitative Structure-Activity Relationship) models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been developed for aryl benzamide derivatives, highlighting the importance of steric, electrostatic, and hydrophobic fields in determining their inhibitory activity. mdpi.comnih.gov For a series of aryl benzamide mGluR5 NAMs, the CoMSIA model showed a high predictive ability (R²pre = 0.87), with hydrophobic fields contributing the most to the activity. mdpi.com

The specificity of a ligand for a particular receptor subtype is often determined by subtle differences in the amino acid composition of the binding site. For instance, studies on substituted benzamides targeting dopamine (B1211576) receptors have shown that a single amino acid change (Thr to Ala) in the D4 receptor, but not the D2 receptor, can enhance the binding affinity of certain benzamides, demonstrating subtype-specific interactions. nih.gov

Table 2: Computationally Predicted Binding Affinities for Benzamide Analogues

Compound/AnalogueTargetPredicted Binding Energy/Affinity (IC50/Ki)Computational MethodReference
CleboprideBenzodiazepine ReceptorIC50: 73 nMIn vitro displacement assay nih.gov
Delagrange 2674Benzodiazepine ReceptorIC50: 132 nMIn vitro displacement assay nih.gov
Compound 20b (N-benzylbenzamide deriv.)TubulinIC50: 12-27 nMIn vitro antiproliferative assay nih.gov
N-ethyl-4-(pyridin-4-yl)benzamide (C34)ROCK1pIC50: 7.893D-QSAR nih.gov

This table includes experimental and predicted affinity data for related benzamide compounds to illustrate the range of activities observed for this chemical class.

Allosteric Modulation and Conformational Changes Induced by this compound or its Analogues

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding induces a conformational change in the receptor, which in turn modulates the affinity or efficacy of the orthosteric ligand. nih.gov Benzamide derivatives have been identified as allosteric modulators for various receptors.

For example, certain benzamide analogues act as negative allosteric modulators (NAMs) of neuronal nicotinic receptors (nAChRs) and metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.comnih.gov Ampakines, a class of benzamide compounds, are positive allosteric modulators (PAMs) of AMPA receptors. mdpi.com The binding of these allosteric modulators stabilizes a particular receptor conformation. For instance, the binding of a PAM can enhance the receptor's response to an agonist, while a NAM would reduce it. nih.gov

The mechanism often involves subtle shifts in the transmembrane helices or extracellular loops of the receptor. For mGluR5 NAMs, binding in the allosteric site is thought to stabilize an inactive conformation of the receptor. mdpi.com The conformational changes induced by an allosteric modulator can be studied using techniques like molecular dynamics simulations, which can track the dynamic behavior of the protein-ligand complex over time. mdpi.com While there is no direct evidence for This compound acting as an allosteric modulator, its structural similarity to known benzamide modulators suggests this is a plausible mechanism of action that warrants further investigation.

Advanced Analytical Methodologies for N 3 Methoxybenzyl 2,4 Dimethylbenzamide Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating N-(3-Methoxybenzyl)-2,4-dimethylbenzamide from impurities, starting materials, and byproducts. The choice of technique depends on the analyte's properties and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile, thermally stable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to the compound's moderate polarity.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. For this compound, a C18 or C8 column is suitable, leveraging the hydrophobic interactions between the analyte and the stationary phase. wu.ac.thscispace.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.netsielc.com The addition of an acid like formic acid or phosphoric acid to the mobile phase can improve peak symmetry by minimizing silanol (B1196071) interactions on the column. sielc.comionsource.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the main compound while also separating it from more or less retained impurities. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, likely in the 230-260 nm range. researchgate.net

Validation: Once developed, the method must be validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure it is fit for purpose. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. scispace.comresearchgate.net

Hypothetical HPLC Method Parameters:

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Gas Chromatography (GC) for Volatile Components and Byproducts

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for identifying and quantifying volatile and semi-volatile impurities or byproducts that may be present in samples of this compound. These could include residual solvents from synthesis or low molecular weight starting materials.

Method Development: Given the compound's molecular weight and amide functionality, it is likely to have a sufficiently high boiling point to make direct GC analysis challenging without derivatization. osti.govnih.gov However, for the analysis of more volatile byproducts or unreacted starting materials (e.g., 2,4-dimethylbenzoyl chloride or 3-methoxybenzylamine), GC-MS is ideal.

A typical GC-MS method would employ a low-to-mid polarity capillary column, such as a DB-5MS or equivalent 5% phenyl-polysiloxane phase. osti.gov The sample, dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297), is injected into a heated inlet. A temperature program is used to ramp the oven temperature, allowing for the separation of components based on their boiling points and interactions with the stationary phase. osti.govbohrium.com The mass spectrometer provides both identification, based on the fragmentation pattern, and quantification of the separated components. bohrium.com

Hypothetical GC-MS Method for Impurity Profiling:

ParameterCondition
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Injector Temperature 280 °C
Oven Program Hold at 60 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) emerges as a valuable alternative to both normal-phase and reversed-phase HPLC. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. jst.go.jp SFC offers advantages such as faster analysis times and reduced solvent consumption. edpsciences.org

Applications in Amide Analysis: For polar, drug-like molecules such as this compound, SFC provides unique selectivity. nih.govnih.gov The technique is considered a form of normal-phase chromatography, making it well-suited for separating isomers and compounds with polar functional groups. wikipedia.org The mobile phase's elution strength is tuned by adding a polar organic co-solvent (modifier), typically methanol, to the supercritical CO₂. jst.go.jpnih.gov

Stationary phases containing embedded amide groups have shown excellent performance in SFC for providing alternative selectivity and good resolution of polar compounds. nih.govnih.gov This makes SFC a powerful tool for both analytical-scale purity checks and preparative-scale purification of this compound. jst.go.jp

Hypothetical SFC Method Parameters:

ParameterCondition
Column Amide-based stationary phase (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Methanol
Gradient 5% B to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

Advanced Spectroscopic Methods for Quantitative Analysis in Research Contexts

While chromatography separates components, spectroscopy provides the means for their quantitative determination. Advanced spectroscopic methods offer high precision and accuracy for assaying this compound.

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of a compound's purity or concentration without the need for an identical reference standard of the analyte. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. acs.orgnih.gov

Procedure: To perform a qNMR analysis, a precisely weighed amount of the this compound sample is dissolved in a suitable deuterated solvent along with a precisely weighed amount of a high-purity internal standard (IS). govst.edu The IS must have at least one signal that is well-resolved from any signals of the analyte and impurities. acs.org For this compound, suitable internal standards could include maleic acid or dimethyl sulfone, depending on the solvent used.

By comparing the integral of a specific, well-defined proton signal from the analyte with the integral of a known signal from the IS, the purity of the analyte can be calculated with high accuracy. acs.orgresearchgate.net Key parameters such as relaxation delays (D1) must be sufficiently long (typically 5-7 times the longest T₁ relaxation time) to ensure complete signal relaxation and accurate integration. researchgate.net

Key Considerations for qNMR Analysis:

ParameterRecommendation
Internal Standard (IS) High purity (>99.5%), chemically stable, non-volatile, with simple, sharp signals away from analyte signals (e.g., Maleic Acid, 1,4-Dinitrobenzene). acs.org
Solvent Deuterated solvent that fully dissolves both analyte and IS (e.g., DMSO-d₆, Chloroform-d).
Analyte Signal Selection Choose a well-resolved singlet or a multiplet in a clean region of the spectrum. For the target compound, the methoxy (B1213986) (-OCH₃) singlet could be a candidate.
Acquisition Parameters Long relaxation delay (D1 ≥ 30s), precise 90° pulse calibration, sufficient number of scans for good signal-to-noise.
Data Processing Careful phasing and baseline correction, consistent integration limits for analyte and IS peaks. researchgate.net

Quantitative Mass Spectrometry (Q-MS)

Quantitative Mass Spectrometry (Q-MS), most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity for quantifying compounds, even in complex matrices. frontiersin.orgnih.gov

Methodology: This technique involves coupling an HPLC system to a tandem mass spectrometer. nih.gov The HPLC separates the analyte from other components, and the mass spectrometer serves as a highly specific and sensitive detector. For quantification, the instrument is typically operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.gov

In SRM mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific, stable product ion is selected in the second mass analyzer and detected. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and allowing for very low detection limits. acs.orgnih.gov Quantification is achieved by creating a calibration curve using standards of known concentrations containing a stable isotope-labeled internal standard.

Hypothetical LC-MS/MS Parameters for Quantification:

ParameterCondition
LC System UPLC/HPLC system with conditions similar to those in section 6.1.1, often with faster gradients.
Ionization Source Electrospray Ionization (ESI), positive mode.
Precursor Ion [M+H]⁺ m/z 270.1 (Calculated for C₁₇H₁₉NO₂)
Product Ions (SRM) Hypothetical transitions to be determined by infusion and fragmentation experiments (e.g., loss of the methoxybenzyl group).
Collision Gas Argon.
Internal Standard Stable isotope-labeled this compound (e.g., d₃-methoxy).
Calibration Range Dependent on application, e.g., 0.1 ng/mL to 500 ng/mL.

Hyphenated Techniques for Comprehensive Characterization

In the analytical landscape of complex organic molecules, hyphenated techniques are indispensable for achieving comprehensive characterization. These methods, which couple a separation technique with a detection technique, provide a multi-dimensional analysis that is crucial for both qualitative and quantitative assessment. For a compound such as this compound, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are paramount for detailed investigation in research settings.

LC-MS/MS Method Development for Trace Analysis and Metabolite Identification (if applicable, in research models)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of non-volatile and thermally labile compounds. nih.gov Its high sensitivity and selectivity make it the method of choice for trace-level quantification and structural elucidation of metabolites in complex biological matrices. ijpras.comresearchgate.net While specific methods for this compound are not extensively documented, a robust analytical method can be developed based on established principles for similar benzamide (B126) structures. nih.govnih.gov

The development of an LC-MS/MS method would begin with the optimization of chromatographic conditions to achieve efficient separation of the parent compound from potential matrix components and metabolites. A reverse-phase column, such as a C18, is commonly employed for compounds of this nature. The mobile phase would likely consist of an aqueous component (e.g., water with a formic acid modifier to improve ionization) and an organic component (e.g., acetonitrile or methanol), run in a gradient elution mode to ensure good peak shape and resolution.

Following chromatographic separation, the compound enters the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically effective for benzamides, as the amide and ether functionalities can be readily protonated to form a stable pseudomolecular ion [M+H]⁺.

For quantitative analysis, the method operates in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring for specific product ions in the third quadrupole (Q3). This process ensures very high selectivity and sensitivity, allowing for trace analysis well below the parts-per-million (ppm) level.

Table 1: Hypothetical LC-MS/MS Method Parameters for this compound

ParameterValue
Liquid Chromatography
ColumnC18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage4.5 kV
Ion Source Temperature150 °C
Desolvation Temperature350 °C
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)m/z 270.15 (calculated for [C₁₇H₁₉NO₂ + H]⁺)
Product Ions (Q3)Hypothetical transitions to be determined experimentally

In the context of research models, LC-MS/MS is the primary technique for metabolite identification. nih.govnih.gov The metabolic fate of this compound would likely involve Phase I and Phase II biotransformations. Common metabolic pathways for analogous structures include O-demethylation of the methoxy group, hydroxylation on the aromatic rings, and subsequent conjugation with glucuronic acid (a Phase II reaction). nih.gov High-resolution mass spectrometry (HRMS) is often used in this context to obtain accurate mass measurements of metabolites, which helps in determining their elemental composition. ijpras.com

Table 2: Potential Phase I Metabolites of this compound in Research Models

Metabolic ReactionPotential Metabolite StructureMass Shift from Parent
O-DemethylationN-(3-Hydroxybenzyl)-2,4-dimethylbenzamide-14 Da
Aromatic HydroxylationN-(3-Methoxybenzyl)-hydroxy-2,4-dimethylbenzamide+16 Da
Benzylic HydroxylationN-(Hydroxy(3-methoxyphenyl)methyl)-2,4-dimethylbenzamide+16 Da
N-Dealkylation2,4-Dimethylbenzamide (B3178721)-120 Da

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net In the context of this compound research, GC-MS would be employed to identify and quantify volatile impurities that may be present from the synthesis process or that arise from degradation. nih.govresearchgate.net Such impurities could include residual solvents, unreacted starting materials, or by-products. researchgate.net

For a GC-MS analysis, the sample is typically dissolved in a volatile organic solvent and injected into the instrument. The high temperature of the injection port vaporizes the sample, which is then carried by an inert gas (e.g., helium) through a long, thin capillary column. The column, often coated with a non-polar or mid-polar stationary phase like 5% phenyl-polydimethylsiloxane (DB-5 or equivalent), separates the components based on their boiling points and interactions with the stationary phase. A programmed temperature ramp is used to elute compounds over a wide range of volatilities. nist.gov

After separation in the column, the analytes enter the mass spectrometer, where they are typically ionized by electron impact (EI) at a standard energy of 70 eV. EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and acts as a "chemical fingerprint," which can be compared against spectral libraries (like the NIST library) for confident identification of the volatile components. nih.gov

Table 3: Hypothetical GC-MS Method Parameters for Volatile Component Analysis

ParameterValue
Gas Chromatography
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium, constant flow 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Oven Program50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometry
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Mass Transfer Line Temp280 °C
Mass Rangem/z 40-550

Potential volatile components that could be monitored in a sample of this compound include the starting materials for a potential synthesis route, such as 3-methoxybenzylamine (B130926) and 2,4-dimethylbenzoyl chloride, or common organic solvents used in purification steps.

Advanced Derivatives and Analogues of N 3 Methoxybenzyl 2,4 Dimethylbenzamide for Academic Exploration

Design Principles for N-(3-Methoxybenzyl)-2,4-dimethylbenzamide Analogues

The rational design of novel molecules stemming from the this compound scaffold is a foundational aspect of modern medicinal chemistry. The process involves a systematic approach to modifying the parent structure to enhance desired properties while elucidating the molecular features essential for its activity.

Bioisosteric Replacement and Scaffold Modification Strategies

Bioisosteric replacement is a key strategy in drug design used to modify a compound's properties, such as potency and synthetic accessibility, by substituting one functional group with another that possesses similar biological effects. nih.gov This technique is central to the design of analogues of this compound. For instance, the methoxy (B1213986) group (-OCH₃) on the benzyl (B1604629) ring is a prime candidate for bioisosteric replacement. It could be substituted with classical isosteres like a hydroxyl (-OH), a thiol (-SH), or a halogen (e.g., -F, -Cl) to probe the importance of the hydrogen bond accepting and lipophilic character at this position. Non-classical bioisosteres, such as a trifluoromethyl (-CF₃) or cyano (-CN) group, could also be introduced to explore the effects of altered electronic properties.

Scaffold modification, or "scaffold hopping," represents a more profound structural change, where the core framework of the molecule is replaced with a different chemical moiety that preserves the original's essential three-dimensional pharmacophoric features. nih.govnih.gov For this compound, the 2,4-dimethylbenzamide (B3178721) core could be replaced by other aromatic systems, such as a substituted pyridine, pyrimidine, or even a heterocyclic ring system like an indazole or thieno-pyrimidine, to explore novel chemical space and potentially discover new modes of interaction with biological targets. nih.govnih.gov

The following table illustrates potential bioisosteric replacements for different moieties of the parent compound.

Original MoietyPositionPotential Bioisosteric ReplacementRationale
Methoxy (-OCH₃)3-position of benzyl ring-OH, -F, -ClModulate hydrogen bonding capacity and electronics.
Methoxy (-OCH₃)3-position of benzyl ring-CF₃, -CNIntroduce strong electron-withdrawing character.
Phenyl (of benzamide)Core ScaffoldThiophene, PyridineAlter core electronics and solubility.
Amide (-CONH-)LinkerReverse Amide, Ester, SulfonamideChange hydrogen bonding pattern and chemical stability.

Rational Design Based on Computational Predictions

Computational chemistry provides powerful tools for the rational design of novel analogues, saving significant time and resources compared to traditional synthesis and screening. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. mdpi.com These techniques build a statistical model that correlates the biological activity of a set of molecules with their 3D properties (steric, electrostatic, hydrophobic fields). For this compound analogues, a 3D-QSAR model could be developed using a training set of synthesized derivatives with known activities. The resulting model would generate contour maps highlighting regions where steric bulk, positive or negative charge, or hydrophobicity is predicted to increase or decrease activity, thereby guiding the design of more potent compounds. mdpi.com

Molecular docking is another critical computational tool that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. nih.gov If a biological target for this compound is known, docking studies can be performed to visualize how the compound and its analogues fit into the binding site. This allows for the rational design of new derivatives with modifications aimed at improving key interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues in the target's active site. mdpi.com

Synthesis and Characterization of this compound Derivatives

The creation of novel derivatives is dependent on robust and flexible synthetic methodologies. The characterization of these new chemical entities is then crucial to confirm their structure and purity.

Regioselective and Stereoselective Functionalization

The synthesis of specific analogues often requires precise control over the position of new functional groups, a concept known as regioselectivity. For the this compound scaffold, regioselective reactions could be employed to introduce substituents at specific positions on either the 2,4-dimethylphenyl ring or the 3-methoxybenzyl ring. For example, electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could be directed by the existing activating groups (methyl, methoxy), though mixtures of isomers might be produced. More advanced techniques, such as directed ortho-metalation, could provide more precise control. Stereoselectivity would become critical if chiral centers were introduced, for instance, by adding a substituent to the benzylic carbon of the linker, requiring asymmetric synthesis methods to produce a single enantiomer.

Diversification Strategies for Library Synthesis

To efficiently explore the structure-activity relationships, medicinal chemists often employ diversification strategies to create large libraries of related compounds. For derivatives of this compound, a common approach is to synthesize a set of diverse building blocks that can be combined in various ways. This could involve:

Amide Coupling Diversity: Synthesizing a range of substituted benzoic acids and a range of substituted benzylamines. These can then be coupled using standard amide bond-forming reagents (e.g., DCC, HATU) to rapidly generate a large library of final compounds with variations on both aromatic rings. nih.gov

Late-Stage Functionalization: Modifying a common intermediate at a late stage of the synthesis. For example, if an analogue with a phenolic -OH group (in place of the -OCH₃) is synthesized, this hydroxyl group can be further derivatized through etherification or esterification with a diverse set of reagents to create a sub-library of related compounds.

Once synthesized, each new derivative must be rigorously characterized to confirm its identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies from a Molecular Interaction Perspective

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. nih.gov By synthesizing and testing a series of related analogues, researchers can deduce which molecular features are essential for activity and which can be modified.

For this compound, a systematic SAR investigation would involve modifying three key regions: the 2,4-dimethylphenyl ring (Ring A), the 3-methoxybenzyl ring (Ring B), and the central amide linker. Studies on related benzamide (B126) and phenoxybenzamide series have shown that biological activity can be highly sensitive to the substitution pattern on the aromatic rings. nih.govmdpi.com

For example, replacing the methyl groups on Ring A with other alkyl groups of varying sizes could probe for steric tolerance. nih.gov Similarly, substituting the methoxy group on Ring B with electron-donating or electron-withdrawing groups can reveal the importance of electronic effects on target binding. nih.gov The amide linker itself is a critical interaction point, capable of forming hydrogen bonds. Its replacement with bioisosteres like a sulfonamide or a reverse amide could significantly alter the molecule's interaction profile. nih.gov

The hypothetical data in the table below illustrates how SAR data could be presented. It is based on principles observed in studies of related compounds, where specific structural changes lead to predictable changes in activity. nih.govmdpi.com

Compound IDRing A Modification (2,4-position)Ring B Modification (3-position)Hypothetical IC₅₀ (µM)SAR Interpretation
Parent -CH₃, -CH₃ -OCH₃ 10.0 Baseline activity.
A-1-H, -H-OCH₃35.5Removal of methyl groups decreases activity, suggesting they are important for hydrophobic interactions.
A-2-Cl, -Cl-OCH₃8.2Replacement with chloro groups maintains activity, indicating tolerance for electronegative substituents.
B-1-CH₃, -CH₃-OH15.1Replacing methoxy with hydroxyl slightly reduces activity, suggesting the methyl of the methoxy group may be beneficial.
B-2-CH₃, -CH₃-F5.4Fluoro substitution enhances activity, possibly due to favorable electronic interactions or improved metabolic stability.
B-3-CH₃, -CH₃-CF₃2.1Trifluoromethyl group significantly boosts activity, indicating a preference for a strong electron-withdrawing group at this position. nih.gov

Influence of Substituent Effects on Molecular Recognition and Binding

The interaction of any molecule with a biological target, such as a protein or nucleic acid, is governed by a complex interplay of non-covalent forces. The nature and positioning of substituents on a molecular scaffold are critical in dictating the strength and specificity of these interactions, a concept central to molecular recognition. In the context of this compound, the substituents on both aromatic rings play a pivotal role in defining its potential binding modes.

The 2,4-dimethyl substitution on the benzoyl ring has a significant steric and electronic influence. The methyl groups, being electron-donating, increase the electron density of the aromatic ring. More importantly, the ortho-methyl group can influence the conformation of the amide bond, a key determinant in how the molecule presents its hydrogen bond donors and acceptors to a binding partner.

The 3-methoxy group on the benzyl ring introduces both electronic and steric effects. As a meta-substituent, its electronic influence on the benzyl ring is primarily inductive, with a modest electron-withdrawing effect. However, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a crucial interaction with a biological target. The position of this methoxy group is critical; a shift to the ortho or para position would significantly alter the electronic properties of the ring and the spatial location of the hydrogen bond accepting lone pairs.

Research into related N-benzylbenzamide structures has highlighted the importance of substituent patterns for biological activity. For instance, studies on N-benzylbenzamide derivatives as tyrosinase inhibitors have demonstrated that the presence and position of hydroxyl groups on the benzyl ring are crucial for potent inhibition. nih.gov Similarly, in the development of dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators, the substitution on the N-benzylbenzamide scaffold was found to be a key determinant of activity and selectivity. acs.orgnih.gov These findings underscore the principle that systematic variation of substituents is a powerful tool for optimizing molecular recognition.

A hypothetical exploration of substituent effects on the this compound scaffold could involve the systematic replacement of the methoxy group with other functionalities to probe the nature of a target's binding pocket.

Table 1: Hypothetical Substituent Modifications on the Benzyl Ring and Their Potential Influence on Molecular Recognition

PositionOriginal SubstituentProposed ModificationPotential Impact on Binding
3Methoxy (-OCH₃)Hydroxyl (-OH)Introduction of a hydrogen bond donor and acceptor.
3Methoxy (-OCH₃)Trifluoromethyl (-CF₃)Introduction of a strong electron-withdrawing group, altering electronic interactions.
3Methoxy (-OCH₃)Cyano (-CN)Introduction of a linear hydrogen bond acceptor.
4Hydrogen (-H)Fluoro (-F)Minimal steric change but alters electronic distribution; potential for halogen bonding.

Conformational Changes and Their Impact on Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. For flexible molecules like this compound, the accessible conformations and the energy barriers between them can significantly impact intermolecular interactions.

A key structural feature of this compound is the presence of a methyl group at the ortho position of the benzoyl ring. In related structures, such as 2,6-dimethylbenzamides, it has been shown that the presence of ortho-methyl groups forces the amide group to twist out of the plane of the aromatic ring. This disruption of π-electron conjugation between the amide and the benzene (B151609) ring is a significant conformational constraint. This twisting has profound implications for how the molecule can present its hydrogen bonding groups (the amide N-H and C=O) to a binding partner.

Computational studies on related benzamide derivatives have been used to understand these conformational preferences and their impact on biological activity. For instance, in the study of chitin (B13524) synthesis inhibitors, the bulkiness of substituents was found to be detrimental to activity, suggesting a sterically constrained binding site. These analyses highlight the importance of a molecule adopting a specific, low-energy conformation to fit optimally into a receptor's binding pocket.

Table 2: Key Rotatable Bonds and Their Influence on the Conformation of this compound

Rotatable BondDescriptionImpact on Conformation
Benzoyl C - Amide CBond between the 2,4-dimethylphenyl ring and the carbonyl carbon.Rotation is sterically hindered by the ortho-methyl group, leading to a twisted conformation of the amide relative to the ring.
Amide N - Benzyl CH₂Bond between the amide nitrogen and the benzylic methylene (B1212753) group.Rotation determines the orientation of the benzyl group relative to the benzamide core.
Benzyl CH₂ - Benzyl CBond between the benzylic methylene and the 3-methoxyphenyl (B12655295) ring.Rotation positions the methoxy-substituted ring in space.

Exploration of Novel Chemical Space Based on this compound Scaffold

The this compound structure serves as a valuable starting point for the exploration of novel chemical space. This can be achieved through several strategies, including scaffold hopping and the creation of diverse derivative libraries.

Scaffold hopping involves replacing the core structural motif of a molecule with a different one that maintains a similar spatial arrangement of key functional groups. For this compound, the central benzamide core could be replaced with other chemical groups that can mimic its hydrogen bonding and aromatic stacking capabilities. For example, studies have shown successful scaffold hopping from an N-benzyl-3,4,5-trimethoxyaniline to generate novel flavan (B184786) derivatives with interesting biological activities. nih.govresearchgate.netelsevierpure.com This demonstrates the potential to discover entirely new classes of compounds by moving beyond the original benzamide framework.

Another approach is the synthesis of a library of derivatives where different building blocks are systematically combined. Starting with the this compound scaffold, one could envision a combinatorial approach where a variety of substituted benzoic acids are reacted with a range of substituted benzylamines. This would rapidly generate a diverse set of analogs, allowing for a broad exploration of the structure-activity relationship. The design of such libraries can be guided by computational methods to prioritize compounds with favorable predicted properties.

Conclusion and Future Research Directions for N 3 Methoxybenzyl 2,4 Dimethylbenzamide

Summary of Key Academic Findings on N-(3-Methoxybenzyl)-2,4-dimethylbenzamide

A comprehensive search of scientific databases and academic journals yields no specific published research focused on this compound. While the broader class of N-benzylbenzamides and substituted benzamides has been the subject of various studies, the unique combination of the 3-methoxybenzyl group and the 2,4-dimethylbenzamide (B3178721) moiety in this particular structure has not been a topic of dedicated academic inquiry. Consequently, there are no key academic findings to summarize regarding its biological activity, chemical properties, or synthetic pathways. Its existence is primarily documented in chemical supplier catalogs, which provide basic identifiers but no experimental or theoretical data.

Unresolved Questions and Challenges in this compound Research

The absence of foundational research on this compound means that the field is entirely composed of unresolved questions. The primary challenge is the current lack of any scientific data, which presents a significant barrier to understanding its potential. Key questions that remain unanswered include:

What are the fundamental physicochemical properties of the compound, such as its solubility, stability, and crystalline structure?

What are the most efficient and scalable methods for its synthesis?

Does this compound exhibit any significant biological activity?

What are its potential mechanisms of action if it interacts with biological systems?

Are there any potential applications for this compound in medicinal chemistry, materials science, or as an analytical tool?

Prospective Areas for Future Scholarly Investigation

Given the complete lack of data, future research on this compound can be envisioned across several fundamental areas. The structural motifs present in the molecule—a substituted benzamide (B126) and a methoxybenzyl group—are found in various biologically active compounds, suggesting that investigation may be fruitful.

Advancements in Asymmetric Synthesis Methodologies

Currently, there are no published, optimized synthetic routes for this compound. A foundational research direction would be the development and optimization of its synthesis. A standard approach would involve the coupling of 2,4-dimethylbenzoic acid with 3-methoxybenzylamine (B130926). Future investigations could explore various coupling reagents and conditions to maximize yield and purity. Furthermore, should the molecule or its derivatives prove to have stereocenters of interest, the development of asymmetric synthesis methodologies would be a crucial and challenging area of investigation to produce specific stereoisomers for biological evaluation.

Deeper Understanding of Complex Molecular Mechanisms

A primary area for future research would be the comprehensive screening of this compound for biological activity. The N-benzylbenzamide scaffold is a known pharmacophore in some contexts. For instance, different derivatives have been explored as soluble epoxide hydrolase inhibitors and for other therapeutic targets. acs.org Therefore, a logical first step would be to screen this compound against a wide range of biological targets, including enzymes, receptors, and ion channels. Should any significant "hits" be identified, subsequent research could delve into the specific molecular mechanisms of action, including target identification, binding kinetics, and downstream cellular effects.

Integration with Advanced Materials Science Applications

The potential for this compound in materials science is entirely unexplored. The aromatic rings and the amide linkage are structural features that can influence properties like thermal stability and self-assembly. Future research could investigate if this compound can serve as a building block for novel polymers, be incorporated into liquid crystals, or act as an organic semiconductor. Its utility as a ligand for the formation of metal-organic frameworks (MOFs) could also be a prospective area of study, depending on its coordination properties.

Development of Novel Analytical Probes Utilizing this compound

If this compound is found to have a specific and high-affinity interaction with a particular biomolecule or metal ion, it could be developed into a novel analytical probe. The methoxy (B1213986) group or the aromatic rings could potentially be modified to incorporate fluorescent or other reporter groups. Such a probe could be used for the detection and quantification of its target in complex biological samples, which would be a significant contribution to analytical biochemistry.

Broader Academic and Fundamental Chemical Implications of Research on this compound

Following a comprehensive review of publicly available scientific literature, databases, and patent records, it has been determined that there is a significant lack of specific research focused on the chemical compound this compound. Consequently, a detailed discussion of the broader academic and fundamental chemical implications stemming directly from research on this particular molecule is not possible at this time.

The exploration of scientific databases reveals information on structurally related compounds, such as N-(3-methoxybenzyl)oleamide, N-(3-methoxybenzyl)linoleamide, and various other substituted benzamides. mdpi.comnih.govmdpi.comnih.gov For instance, studies on N-(3-methoxybenzyl)linoleamide have investigated its role as a fatty acid amide hydrolase (FAAH) inhibitor. nih.gov Research into other benzamide derivatives often focuses on their synthesis, structural analysis, and potential biological activities. mdpi.comnih.govresearchgate.netresearchgate.net These studies contribute to the broader understanding of amide chemistry and structure-activity relationships in medicinal chemistry. nih.gov

However, the specific combination of the 3-methoxybenzyl group and the 2,4-dimethylbenzamide moiety in the target compound does not appear in the currently accessible research literature. Without dedicated studies on its synthesis, characterization, and reactivity, any discussion of its specific contributions to chemical principles, reaction mechanisms, or its potential role in developing new chemical theories would be purely speculative.

Future research on this compound would be necessary to establish its chemical properties and to ascertain any academic or fundamental chemical implications. Such research would likely begin with its synthesis and purification, followed by structural elucidation using techniques like NMR spectroscopy and X-ray crystallography. Subsequent investigations could then explore its reactivity, potential as a ligand, or its biological activity, which would then form the basis for understanding its broader implications in the field of chemistry.

Q & A

Basic: What are the optimal synthetic routes for N-(3-Methoxybenzyl)-2,4-dimethylbenzamide, and how can reaction conditions be standardized?

The synthesis of benzamide derivatives typically involves coupling a substituted benzoyl chloride with a primary amine under Schotten-Baumann conditions. For this compound, reacting 2,4-dimethylbenzoyl chloride with 3-methoxybenzylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C, followed by dropwise addition of a base (e.g., triethylamine) to neutralize HCl, is a standard approach . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) are critical for validation .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key methods include:

  • NMR : 1H^1H NMR to confirm methoxy (-OCH3_3) and benzyl proton environments, and 13C^{13}C NMR to verify carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry : HRMS for exact mass determination (e.g., ESI+ mode) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Basic: What pharmacological targets are plausible for this compound based on structural analogs?

Structurally similar benzamides show affinity for G protein-coupled receptors (GPCRs) or enzymes like kinases. The 3-methoxybenzyl group may enhance blood-brain barrier permeability, suggesting potential CNS applications. In vitro assays (e.g., receptor binding studies or enzyme inhibition screens) are recommended to identify targets .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Systematically modify the methoxy group (e.g., replace with halogens or alkyl chains) and assess impacts on receptor binding .
  • Scaffold Hybridization : Fuse with heterocyclic moieties (e.g., pyridine or piperazine) to enhance solubility or target selectivity .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes with receptors like serotonin or dopamine receptors .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in amide bonds) causing splitting .
  • COSY/NOESY : Identify through-space couplings to confirm stereochemistry or conformational preferences .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry (e.g., torsional angles in the benzamide backbone) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance lipophilicity .
  • Co-solvent Systems : Use DMSO/PEG 400 mixtures for intraperitoneal administration .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can sustain release in pharmacokinetic studies .

Advanced: What in vitro toxicity screening protocols are recommended prior to animal trials?

  • MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells (IC50_{50} thresholds <10 µM) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risks .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to estimate clearance rates .

Advanced: How can crystallographic data inform solid-state properties and formulation?

  • Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) influencing melting points and solubility .
  • DSC/TGA : Monitor thermal stability (decomposition >200°C is ideal for storage) .

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Methoxybenzyl)-2,4-dimethylbenzamide
Reactant of Route 2
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N-(3-Methoxybenzyl)-2,4-dimethylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.